molecular formula C13H22N2O3 B13335060 tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate

tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate

Cat. No.: B13335060
M. Wt: 254.33 g/mol
InChI Key: AKGMZJBMHDYRSJ-UHFFFAOYSA-N
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Description

tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate: is a nitrogen-containing heterocyclic compound It features a pyrido[1,2-a]pyrazine core, which is a fused bicyclic structure containing both pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate serves as a versatile intermediate for the construction of more complex molecules.

Biology and Medicine: Its nitrogen-containing heterocyclic structure is often found in bioactive molecules, including antimicrobial, antiviral, and anticancer agents .

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of the oxo group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl 8-oxo-3,4,6,7,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-14-5-4-11(16)8-10(14)9-15/h10H,4-9H2,1-3H3

InChI Key

AKGMZJBMHDYRSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CCC(=O)CC2C1

Origin of Product

United States

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